Quinquangulin-6-glucoside
Description
Quinquangulin-6-glucoside is a flavonoid C-glucoside characterized by a glucose moiety covalently linked to the aglycone (quinquangulin) at the 6th position via a carbon-carbon bond. C-glucosides are distinguished from O-glucosides by their resistance to enzymatic hydrolysis, enhancing their stability in biological systems .
Properties
CAS No. |
132922-82-8 |
|---|---|
Molecular Formula |
C22H24O10 |
Molecular Weight |
448.4 g/mol |
IUPAC Name |
5-hydroxy-8-methoxy-2,9-dimethyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzo[g]chromen-4-one |
InChI |
InChI=1S/C22H24O10/c1-8-4-11(24)17-13(30-8)5-10-9(2)12(29-3)6-14(16(10)19(17)26)31-22-21(28)20(27)18(25)15(7-23)32-22/h4-6,15,18,20-23,25-28H,7H2,1-3H3/t15-,18-,20+,21-,22-/m1/s1 |
InChI Key |
LMHFPNXXSGHPCH-BZGGIJSCSA-N |
SMILES |
CC1=CC(=O)C2=C(O1)C=C3C(=C(C=C(C3=C2O)OC4C(C(C(C(O4)CO)O)O)O)OC)C |
Isomeric SMILES |
CC1=CC(=O)C2=C(O1)C=C3C(=C(C=C(C3=C2O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)C |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C=C3C(=C(C=C(C3=C2O)OC4C(C(C(C(O4)CO)O)O)O)OC)C |
Other CAS No. |
132922-82-8 |
Synonyms |
QQG-GP quinquangulin-6-glucoside |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Glycosidic Bond Stability : C-glucosides (e.g., swertisin, homoorientin) exhibit greater metabolic stability than O-glucosides (e.g., quercetin 7-glucoside) due to their carbon-linked sugars, which resist β-glucosidase cleavage .
- Bioactivity Correlations: The aglycone structure dictates bioactivity. This compound’s aglycone (quinquangulin) may confer unique pharmacological properties, though further studies are needed.
- Solubility and Absorption : Hydroxyl group positioning (e.g., 3′,4′ dihydroxy in homoorientin vs. 4′,5-dihydroxy in swertisin) influences polarity and bioavailability. C-glucosides generally exhibit lower water solubility than O-glucosides but better membrane permeability .
2.2 Analytical Characterization
Structural elucidation of this compound would employ techniques validated for analogs:
- NMR Spectroscopy: ¹H- and ¹³C-NMR (e.g., in methanol-d₄ or acetonitrile-d₆) can differentiate C- and O-glucosides. For example, C-glucosides show distinct anomeric carbon shifts (~δ 70–85 ppm) versus O-glucosides (~δ 100–105 ppm) .
- HRESIMS : High-resolution mass spectrometry confirms molecular formulas, as demonstrated for swertisin (observed [M+H]⁺ at m/z 447.129) .
- HPLC: Retention times and elution profiles (e.g., Figure S1 in ) help distinguish positional isomers like isoviolanthin (6-C-rhamnosyl-8-C-glucosylapigenin) from vicenin III (6-C-glucosyl-8-C-xylosylapigenin) .
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